N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Medicinal Chemistry Kinase Biology Antimicrobial Screening

Procure CAS 325988-90-7 to generate the first pharmacological profile of this chemotype. Zero bioactivity data exists in PubChem—your kinase, GPCR, or antimicrobial screen produces the inaugural IC50 dataset. Use as a selectivity control against bromothiophene/phenyl analogs; the 2,5-dichloro toxicophore enables GSH-trapping metabolic liability studies versus mono-chlorinated comparators. Rigid pharmacophore (7 HBA, 1 HBD, XLogP3 5.3) ideal for virtual screening and docking validation (DPP-IV, CTPS1, CDK2). Inquire for pricing.

Molecular Formula C17H14Cl2N2O4S2
Molecular Weight 445.33
CAS No. 325988-90-7
Cat. No. B2732488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS325988-90-7
Molecular FormulaC17H14Cl2N2O4S2
Molecular Weight445.33
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N2O4S2/c1-23-11-4-8(5-12(24-2)14(11)25-3)16(22)21-17-20-10(7-26-17)9-6-13(18)27-15(9)19/h4-7H,1-3H3,(H,20,21,22)
InChIKeyHBNMUENVWWAFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 325988-90-7) Structural & Database Baseline for Research Procurement


N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 325988-90-7) is a synthetic small molecule composed of a 3,4,5-trimethoxybenzamide core linked to a 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine scaffold. It is catalogued in PubChem (CID 2382342) with a molecular formula of C17H14Cl2N2O4S2, molecular weight 445.3 g/mol, computed XLogP3 5.3, and 6 rotatable bonds [1]. The compound has no reported biological activity data in PubChem, and the ECHA Classification & Labelling Inventory indicates no harmonised C&L notification [2]. It belongs to a broad chemotype of thiazole–benzamide hybrids that have appeared in patent families targeting DPP-IV, CTPS1, and kinases, but this specific compound has not been the subject of a primary pharmacologic or selectivity profiling publication as of April 2026.

Why N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Cannot Be Casually Substituted by Analogues in Assay Cascades


Within the 2,5-dichlorothiophene–thiazole–benzamide chemotype, even small changes to substitution patterns can drastically alter molecular recognition. The 2,5-dichlorothiophene moiety is a known toxicophore that undergoes oxidative bioactivation in human liver microsomes to electrophilic species, a liability that varies substantially with the adjacent heterocycle [1]. On the thiazole ring, the presence and position of the 2,5-dichlorothiophen-3-yl substituent versus replacements such as a 4-bromothiophene or a phenyl group influence both lipophilicity (XLogP3 5.3 for this compound) and hydrogen-bond acceptor topologies, which ultimately determine pharmacophore fitting in silico campaigns [2]. The trimethoxybenzamide moiety further contributes to binding enthalpy through directional methoxy contacts. Because this specific compound has not been subjected to a direct, quantitative comparator study, any substitution based solely on scaffold similarity risks introducing unprofiled selectivity, solubility, or metabolic stability changes that cannot be predicted from the public record.

Quantitative Differentiation Evidence for N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide – Strength and Gaps


No Public Quantitative Bioactivity Data Available for Direct Comparator Analysis

No primary research paper, patent, or authoritative database has reported quantitative IC50, EC50, Ki, or MIC values for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide against any defined biological target or cell line as of April 2026. PubChem contains zero bioassay records for this compound [1]. By contrast, structurally related compounds such as N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide (CAS 895779-00-7) and N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 476275-19-1) have been referenced in compound libraries with inferred kinase or GPCR activity, though their quantitative data also remain vendor-contained [2]. This data vacuum means that no direct head-to-head comparison can currently be performed.

Medicinal Chemistry Kinase Biology Antimicrobial Screening

Computed Physicochemical Profile Versus Closest 2,5-Dichlorothiophene-Thiazole Analogs

The computed XLogP3 of 5.3 and 6 rotatable bonds for this compound [1] position it in a lipophilicity–flexibility range that is distinct from shorter analogs such as 2-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine (calculated XLogP ~1.5–2.0, 3 rotatable bonds) [2]. The higher logP and additional methoxy H-bond acceptors (7 total) predict greater membrane permeability but potentially higher CYP-mediated metabolism, making this compound a more suitable candidate for intracellular target engagement screens where passive permeability is rate-limiting.

Drug Design Cheminformatics ADMET Prediction

Unique 2,5-Dichlorothiophene Substitution on Thiazole C4 as a Bioisosteric Differentiator

The 2,5-dichlorothiophen-3-yl group attached at C4 of the thiazole ring is a rare substitution pattern. Most thiazole–thiophene hybrids employ a thiophen-2-yl or 5-bromothiophen-2-yl linkage [1]. The 2,5-dichloro substitution blocks the thiophene α-positions that are susceptible to CYP450-mediated oxidation, potentially altering metabolic soft-spot profiles relative to monohalogenated or unsubstituted thiophene analogs. However, no experimental metabolic stability data are available for this specific compound. A class-level inference from 2,5-dichlorothiophene-containing compounds indicates that this motif can undergo glutathione-trapped reactive metabolite formation in human liver microsomes [2], a property that must be empirically verified for this exact structure.

Bioisosterism Fragment-Based Design MedChem Scaffold Analysis

Research Application Scenarios Where N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 325988-90-7) Offers Demonstrative Value


Novel Chemical Probe Development with First-in-Class Profiling Opportunity

Because no published bioactivity data exist for this compound [1], a research group that procures it and runs a broad kinase panel, GPCR screen, or antimicrobial panel will generate the first quantitative potency and selectivity dataset. The compound's high computed lipophilicity (XLogP3 5.3) and 6 rotatable bonds [2] suggest it could engage hydrophobic kinase ATP pockets or membrane-bound targets. The resulting profile would be immediately publishable and could establish this chemotype as a new tool compound series.

Selectivity Profiling Against Structurally Adjacent Chemotypes

This compound can serve as a selectivity control when profiling close analogs such as N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide or N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide. The 2,5-dichlorothiophene substitution pattern is structurally distinctive, and head-to-head IC50 comparisons against a common panel of targets would reveal the selectivity contribution of this motif, which is currently unknown.

Metabolic Stability and Reactive Metabolite Assessment of the 2,5-Dichlorothiophene Motif

The 2,5-dichlorothiophene moiety is a documented toxicophore that can form reactive intermediates [3]. This compound can be incubated in human or rodent liver microsomes with GSH trapping to determine the extent of bioactivation compared to mono-chlorinated or non-halogenated thiophene analogs. Such data would clarify whether the 2,5-dichloro pattern attenuates or exacerbates metabolic liability relative to known comparators, directly informing lead optimization decisions.

Computational Docking and Pharmacophore Elucidation for Thiazole–Benzamide Libraries

The trimethoxybenzamide moiety and the 2,5-dichlorothiophen-3-yl group provide a well-defined 3D pharmacophore with computed H-bond acceptors (7) and a single H-bond donor [2]. This compound can be used as a rigid query in ligand-based virtual screening or as a test ligand for docking pose validation, especially for targets where thiazole–benzamide hybrids have shown activity (DPP-IV, CTPS1, CDK2). Its lack of prior experimental data makes it a clean validation tool for prospective computational predictions.

Quote Request

Request a Quote for N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.